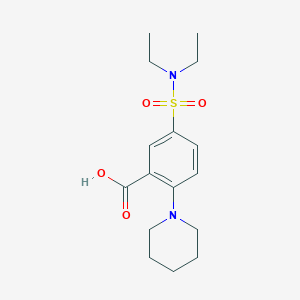

5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid

Description

5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS: 852851-90-2) is a substituted benzoic acid derivative characterized by a diethylsulfamoyl group at the 5-position and a piperidin-1-yl moiety at the 2-position of the aromatic ring. It has been synthesized and cataloged for research applications, with a purity of 97% reported in commercial sources .

Properties

IUPAC Name |

5-(diethylsulfamoyl)-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-18(4-2)23(21,22)13-8-9-15(14(12-13)16(19)20)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAIXPCDKKQJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The amine group is sulfonated using diethylsulfamoyl chloride to form the diethylsulfamoyl derivative.

Substitution: Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the piperidin-1-yl group can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects and inferred properties.

Benzoic Acid Derivatives with Piperidinyl Substituents

Key Observations :

- The diethylsulfamoyl group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to the nitro group in compound 10 , which may enhance target binding but reduce solubility.

- The piperidin-1-yl substituent (vs.

Diethylsulfamoyl-Substituted Benzoic Acid Derivatives

Key Observations :

- The discontinuation of the methoxyethylamino analog highlights the critical role of substituent selection in drug development .

Sulfonamide-Containing Benzoic Acid Derivatives

Key Observations :

- The direct attachment of the sulfonamide group to the benzoic acid core (vs. a phenyl side chain in GA6) may localize electronic effects, enhancing interactions with enzymatic active sites.

Biological Activity

5-(Diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS: 37093-42-8) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a diethylsulfamoyl group and a piperidin-1-yl group attached to a benzoic acid core, which contributes to its unique chemical properties and biological interactions.

- Molecular Formula : C₁₆H₂₄N₂O₄S

- Molecular Weight : 340.44 g/mol

The compound is synthesized through multi-step organic reactions, including nitration, reduction, sulfonation, and nucleophilic substitution, yielding a structure conducive to diverse biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, while the piperidin-1-yl group enhances binding affinity. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Effects : The compound has been explored for its potential to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis.

- Analgesic Properties : Preliminary studies suggest that it may possess pain-relieving qualities, which could be beneficial in pain management therapies.

- Biochemical Probes : It is also being investigated as a biochemical probe for studying enzyme functions and interactions within biological systems .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in inflammatory processes. For instance, it was shown to reduce the activity of cyclooxygenase enzymes (COX), which play a critical role in the synthesis of pro-inflammatory mediators.

In Vivo Studies

Animal model studies have supported the findings from in vitro experiments. Administration of the compound has resulted in reduced inflammation and pain responses in models of induced arthritis. These results suggest a promising pathway for developing new anti-inflammatory drugs based on this compound's structure.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals its unique position due to the combination of functional groups:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 5-(Methylsulfamoyl)-2-(piperidin-1-yl)benzoic acid | Methylsulfamoyl | Moderate anti-inflammatory |

| 5-(Ethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid | Ethylsulfamoyl | Low analgesic effect |

| 5-(Diethylsulfamoyl)-2-(morpholin-1-yl)benzoic acid | Diethylsulfamoyl + Morpholin | Limited anti-inflammatory properties |

This table illustrates that while other compounds exhibit some level of biological activity, this compound shows enhanced potential due to its specific structural attributes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.